6-Bromo-4-chloro-5-(difluoromethyl)pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-5-(difluoromethyl)pyridin-2-ol is a heterocyclic compound that contains bromine, chlorine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dichloro-5-(difluoromethyl)pyridine with bromine under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-5-(difluoromethyl)pyridin-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
6-Bromo-4-chloro-5-(difluoromethyl)pyridin-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its potential as a therapeutic agent for various diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-5-(difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoromethyl groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyridine
- 3-Bromo-4,6-dichloro-2-(difluoromethyl)pyridine
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
Uniqueness
6-Bromo-4-chloro-5-(difluoromethyl)pyridin-2-ol is unique due to the specific arrangement of bromine, chlorine, and difluoromethyl groups on the pyridine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C6H3BrClF2NO |
---|---|
Molecular Weight |
258.45 g/mol |
IUPAC Name |
6-bromo-4-chloro-5-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H3BrClF2NO/c7-5-4(6(9)10)2(8)1-3(12)11-5/h1,6H,(H,11,12) |
InChI Key |
NAELILVDRSFZAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(NC1=O)Br)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.